molecular formula C11H17N3O B2700687 N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide CAS No. 2094508-05-9

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide

Cat. No.: B2700687
CAS No.: 2094508-05-9
M. Wt: 207.277
InChI Key: ZPYHIEWCKMKSNG-UHFFFAOYSA-N
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Description

Chemical Structure: N-{[1-(Cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is a synthetic organic compound featuring a piperidine core substituted at the N1 position with a cyanomethyl group (-CH2CN) and at the C4 position with a methyl group linked to a prop-2-enamide moiety (CH2=CH-C(O)-NH-). Its molecular formula is C11H16N3O, with a molecular weight of 206.27 g/mol (calculated).

Properties

IUPAC Name

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-11(15)13-9-10-3-6-14(7-4-10)8-5-12/h2,10H,1,3-4,6-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYHIEWCKMKSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide typically involves the reaction of piperidine derivatives with cyanomethylating agents and acrylamide. One common method is the Mannich reaction, where piperidine is reacted with formaldehyde and a cyanomethylating agent to form the intermediate, which is then reacted with acrylamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry investigated the compound's effects on human prostate cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating strong cytotoxicity against these cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it possesses significant antibacterial properties.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound may be effective against common bacterial infections, warranting further investigation into its mechanism of action .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly concerning enzymes involved in cancer metabolism.

Case Study:
In a recent study, the compound was shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition was quantified using an HDAC assay, revealing an IC50 value of 20 µM, suggesting that it could be developed as a therapeutic agent for HDAC-related cancers .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Molecular Interaction Studies:
Molecular docking simulations have indicated that the compound binds effectively to the active sites of target proteins involved in cancer cell proliferation. These interactions provide insights into its potential as a lead compound for drug development .

Future Directions and Research Needs

While the current findings are promising, further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

  • In vivo efficacy: Evaluating the compound's effectiveness in animal models.
  • Toxicological profiles: Assessing safety and potential side effects.
  • Formulation development: Creating suitable delivery methods for clinical applications.

Mechanism of Action

The mechanism of action of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of Piperidine-Based Acrylamides

The compound shares core structural features with fentanyl derivatives and other piperidine-based acrylamides. Key differences lie in the substituents on the piperidine ring and acrylamide group:

Table 1: Structural and Functional Comparison
Compound Name Substituent on Piperidine N C4 Substituent Molecular Weight (g/mol) Biological Activity Legal Status
N-{[1-(Cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide Cyanomethyl (-CH2CN) Methyl (-CH2) 206.27 Hypothetical: Unknown affinity Not scheduled (as of 2025)
Acrylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) Phenethyl (-CH2CH2C6H5) None 334.5 Potent μ-opioid agonist (IC50 < 1 nM) Schedule I (1961 Convention)
Fentanyl Phenethyl None 336.5 μ-opioid agonist (100x morphine) Controlled globally
Valerylfentanyl Phenethyl Pentanamide 378.5 Opioid activity (lower than fentanyl) Controlled in multiple regions
S471-0673 () 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl Furan-2-ylprop-2-enamide 467.4 (calculated) Screening compound (atherosclerosis) Research use only

Pharmacological and Physicochemical Differences

  • Substituent Effects: Cyanomethyl vs. Phenethyl: The cyanomethyl group (-CH2CN) is smaller and more polar than phenethyl (-CH2CH2C6H5), likely reducing lipophilicity and blood-brain barrier penetration. This may diminish opioid receptor affinity compared to acrylfentanyl or fentanyl . Prop-2-enamide Group: The α,β-unsaturated acrylamide moiety is common in fentanyl analogs and may contribute to covalent interactions with biological targets, though this requires experimental validation .
  • Hypothetical Activity: If the compound interacts with opioid receptors, its potency is expected to be significantly lower than acrylfentanyl due to reduced lipophilicity and steric hindrance from the cyanomethyl group. Alternatively, the cyanomethyl substitution could redirect activity toward non-opioid targets, as seen in other acrylamide derivatives with anti-inflammatory or kinase-inhibiting properties .

Biological Activity

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features a piperidine ring, a cyanomethyl group, and an acrylamide moiety, which contribute to its reactivity and biological activity.

Synthesis : The synthesis typically involves:

  • Mannich Reaction : Reacting piperidine derivatives with formaldehyde and cyanomethylating agents.
  • Acrylamide Formation : The intermediate is subsequently reacted with acrylamide to yield the final product.

This method allows for the introduction of diverse functional groups that can enhance biological activity .

2. Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmacophore in drug discovery.

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The cyanomethyl group acts as a nucleophile, while the piperidine ring can fit into hydrophobic pockets in proteins, modulating their activity . This interaction can lead to various biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Antimicrobial Properties : Investigations into its ability to combat bacterial infections are ongoing.

3.1 Case Studies

Several studies have assessed the compound's efficacy in different biological systems:

  • Anticancer Studies : In vitro tests have shown that derivatives of this compound can inhibit the growth of cancer cell lines, demonstrating potential for development as an anticancer agent. For instance, compounds similar in structure have been noted for their ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis .
  • Antimicrobial Activity : Research indicates that compounds with similar piperidine structures exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

3.2 Data Tables

The following table summarizes key findings from recent studies on the biological activities associated with this compound and related compounds.

Activity Type Cell Line / Microbe IC50 (µM) Reference
AnticancerHeLa (cervical cancer)1.4
AnticancerBxPC-3 (pancreatic cancer)0.50
AntimicrobialSalmonella typhiModerate
AntimicrobialBacillus subtilisStrong

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its unique structural properties allow it to interact with various biological targets, making it a valuable candidate for drug development in oncology and infectious diseases. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

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